Cas no 86252-74-6 ((2E,13Z)-Octadecadienyl Acetate)

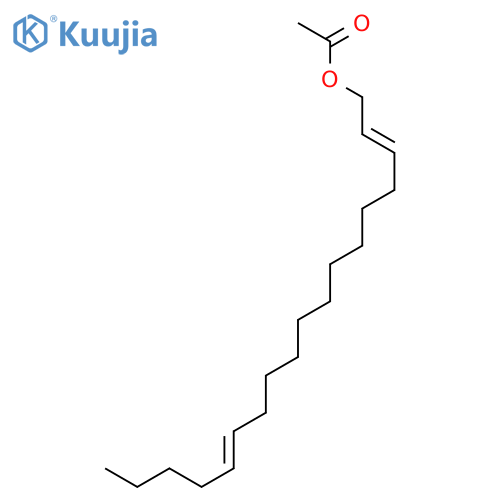

86252-74-6 structure

商品名:(2E,13Z)-Octadecadienyl Acetate

(2E,13Z)-Octadecadienyl Acetate 化学的及び物理的性質

名前と識別子

-

- (2E,13Z)-octadeca-2,13-dien-1-yl acetate

- (2E,13Z)-2,13-Octadecadien-1-ol, acetate

- 2,13-Octadecadien-1-ol, acetate, (2E,13Z)-

- 5U11U2OV1 &

- &

- (2E,13Z)- Form

- Z,Z-2,13-Octadecadienyl acetate

- E,Z-2,13-Octadecadien-1-ol acetate

- (2E,13Z)-2,13-Octadecadienyl acetate #

- E2,Z13-18 Ac

- LMFA07010385

- [(2E,13Z)-octadeca-2,13-dienyl] acetate

- SCHEMBL1301724

- CHEBI:180343

- (Z,Z)-2,13-Octadecadienyl acetate

- (2E,13Z)-2,13-Octadecadien-1-yl acetate

- CS-0792323

- (2E,13Z)-Octadecadienyl Acetate

- 86252-74-6

- (2E,13Z)-OctadecadienylAcetate

- HY-W747105

- NS00067083

- (e,z)-2,13-octadecadienyl acetate

- DTXSID30893861

- 2E,13Z-Octadecadienyl acetate

- NWRSOYAGXTXEMK-NHRIVICHSA-N

-

- インチ: InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6+,18-17+

- InChIKey: NWRSOYAGXTXEMK-QRNOYXLNSA-N

- ほほえんだ: CCCC\C=C\CCCCCCCCC\C=C\COC(C)=O

計算された属性

- せいみつぶんしりょう: 308.271530387Da

- どういたいしつりょう: 308.271530387Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 16

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 7.5

(2E,13Z)-Octadecadienyl Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O235530-5mg |

(2E,13Z)-Octadecadienyl Acetate |

86252-74-6 | 5mg |

$75.00 | 2023-05-17 | ||

| TRC | O235530-1g |

(2E,13Z)-Octadecadienyl Acetate |

86252-74-6 | 1g |

$ 9200.00 | 2023-09-06 | ||

| TRC | O235530-25mg |

(2E,13Z)-Octadecadienyl Acetate |

86252-74-6 | 25mg |

$316.00 | 2023-05-17 | ||

| TRC | O235530-50mg |

(2E,13Z)-Octadecadienyl Acetate |

86252-74-6 | 50mg |

$586.00 | 2023-05-17 | ||

| TRC | O235530-10mg |

(2E,13Z)-Octadecadienyl Acetate |

86252-74-6 | 10mg |

$138.00 | 2023-05-17 |

(2E,13Z)-Octadecadienyl Acetate 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

86252-74-6 ((2E,13Z)-Octadecadienyl Acetate) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量